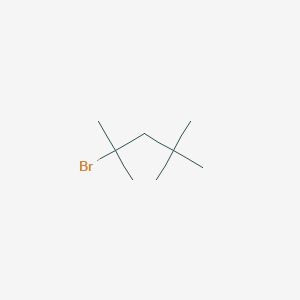

2-bromo-2,4,4-trimethylpentane

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-7(2,3)6-8(4,5)9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJACJNGROKNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465750 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62574-65-6 | |

| Record name | Pentane, 2-bromo-2,4,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 2,4,4 Trimethylpentane

Free-Radical Bromination of 2,2,4-Trimethylpentane (B7799088)

The most direct method for synthesizing 2-bromo-2,4,4-trimethylpentane is the free-radical bromination of 2,2,4-trimethylpentane. smolecule.com This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps, and is highly regioselective. brainly.combyjus.com

The reaction is initiated by the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•). This process requires an input of energy, typically in the form of ultraviolet (UV) light or heat. byjus.comwikipedia.org The relatively low bond dissociation energy of the Br-Br bond (46 kcal/mol) facilitates this initiation step. libretexts.org

Initiation Step: Br₂ + hν (or Δ) → 2 Br•

The propagation phase of the reaction consists of two key steps. First, a bromine radical abstracts a hydrogen atom from the 2,2,4-trimethylpentane molecule to form hydrogen bromide (HBr) and a tertiary alkyl radical. This step is highly regioselective. youtube.com The high selectivity of bromination is a critical factor in producing this compound as the major product. brainly.comvaia.com

The stability of the resulting alkyl radical is the primary determinant of regioselectivity. Tertiary radicals are significantly more stable than secondary or primary radicals due to hyperconjugation and inductive effects. brainly.comyoutube.com In the case of 2,2,4-trimethylpentane, the single tertiary hydrogen at the C2 position is preferentially abstracted over the numerous primary hydrogens and the two secondary hydrogens. brainly.comvaia.com Bromination is inherently more selective than chlorination because the hydrogen abstraction step is endothermic for bromination, leading to a transition state that more closely resembles the alkyl radical product, thus amplifying the energetic differences between primary, secondary, and tertiary radical formation. reddit.com

Propagation Steps:

(CH₃)₃CCH₂CH(CH₃)₂ + Br• → (CH₃)₃CCH₂C•(CH₃)₂ + HBr

(CH₃)₃CCH₂C•(CH₃)₂ + Br₂ → (CH₃)₃CCH₂CBr(CH₃)₂ + Br•

The newly formed bromine radical can then participate in another propagation cycle, continuing the chain reaction. byjus.com

The relative reactivity of different C-H bonds towards bromination highlights this selectivity. The reactivity ratio for tertiary:secondary:primary C-H bonds in bromination is approximately 1600:82:1. chegg.com This stark difference ensures that the tertiary this compound is the principal organic product. brainly.com

Table 1: Relative Reactivity of C-H Bonds in Halogenation

| Bond Type | Relative Rate of Chlorination | Relative Rate of Bromination |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 4 | 82 |

| Tertiary (3°) | 5 | 1600 |

Data sourced from various organic chemistry resources. chegg.com

The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals, a bromine radical with a 2,4,4-trimethylpentyl radical, or two 2,4,4-trimethylpentyl radicals. wikipedia.org

Termination Steps:

Br• + Br• → Br₂

(CH₃)₃CCH₂C•(CH₃)₂ + Br• → (CH₃)₃CCH₂CBr(CH₃)₂

2 (CH₃)₃CCH₂C•(CH₃)₂ → (CH₃)₃CCH₂C(CH₃)₂C(CH₃)₂CH₂C(CH₃)₃

While termination steps do form the desired product, the majority of the product is formed during the propagation steps. The combination of two alkyl radicals results in a larger alkane, which is considered an impurity. wikipedia.org Due to the high selectivity of bromination, the product distribution heavily favors this compound.

The intermediate alkyl radical formed during the propagation step is trigonal planar and sp² hybridized. chemistrysteps.compressbooks.publibretexts.org In the specific case of the 2,4,4-trimethylpentyl radical, the carbon bearing the unpaired electron is achiral. Therefore, the subsequent attack by a bromine molecule does not generate a stereocenter, and there are no stereochemical implications to consider in the formation of this compound. If the radical were formed at a chiral center, the planar nature of the radical intermediate would typically lead to a racemic mixture of products, as the halogen could attack from either face with equal probability. chemistrysteps.compressbooks.pubjove.com

Termination Pathways and Product Distribution

Alternative Synthetic Routes to this compound

While free-radical bromination is the predominant synthetic method, other pathways can be employed, most notably starting from an alcohol precursor.

An alternative synthesis involves the reaction of 2,4,4-trimethyl-2-pentanol (B108734) with a brominating agent. This reaction typically proceeds via an Sₙ1 mechanism due to the formation of a stable tertiary carbocation. Common reagents for this transformation include concentrated hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).

The hydroxyl group of the tertiary alcohol is first protonated by the acid (in the case of HBr), forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation. Finally, the bromide ion acts as a nucleophile, attacking the carbocation to form the final product, this compound. This method can also provide a high yield of the desired product. lookchem.com

Exploration of Catalytic Bromination Processes

The synthesis of haloalkanes can be significantly improved through catalysis, which can offer higher reaction rates, improved selectivity, and milder reaction conditions. For the bromination of a tertiary carbon as in 2,4,4-trimethylpentane, catalytic methods are explored to control the reaction and minimize side products.

One area of investigation involves catalysis by hydrogen bromide (HBr) in photobromination reactions. Studies on other alkyl bromides have shown that HBr can act as a catalyst, with a proposed mechanism involving two molecules of the acid. rsc.org This catalytic effect is specific to HBr and is particularly effective for substitutions on alkyl bromides that have a β-hydrogen. rsc.org Such a process could potentially favor the formation of the desired tertiary bromide from its corresponding alkane or alkene precursor under photochemical conditions.

Another promising avenue is the use of solid acid catalysts, such as zeolites. Zeolites have been employed to enhance regioselectivity in the halogenation of aromatic compounds, demonstrating their potential to direct the reaction to a specific position. mdpi.com For instance, in the bromination of toluene, zeolite NaY has been shown to yield 4-bromotoluene (B49008) with high selectivity. mdpi.com While not directly demonstrated for 2,4,4-trimethylpentane, the shape-selective nature of zeolites could theoretically be harnessed to favor the formation of the sterically hindered this compound from a suitable precursor, potentially in a solvent like 2,2,4-trimethylpentane itself. mdpi.com

Table 1: Potential Catalytic Systems for Bromination

| Catalytic System | Reactant Type | Potential Advantages | Research Findings Reference |

|---|---|---|---|

| Hydrogen Bromide (HBr) | Alkyl Bromide | Specific catalysis, favors vicinal dibromide formation. | rsc.org |

| Zeolites (e.g., NaY) | Aromatic/Alkane | High regioselectivity, potential for shape-selective catalysis. | mdpi.com |

| Chromia-Alumina | Alkane | Used in dehydrocyclization; potential for modification for halogenation. | google.com |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being applied to chemical synthesis to minimize environmental impact. These principles include maximizing atom economy, using less hazardous chemicals, designing energy-efficient processes, and employing renewable feedstocks. For the synthesis of this compound, green approaches focus on developing cleaner, safer, and more efficient methodologies.

Solvent-Free and Atom-Economical Methodologies

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. ccea.org.uk Reactions with high atom economy generate less waste. savemyexams.com For example, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the single product. savemyexams.com In contrast, substitution and elimination reactions produce by-products, which lowers their atom economy. savemyexams.com

Consider the synthesis of this compound from 2,4,4-trimethyl-2-pentanol and hydrobromic acid:

C₈H₁₈O + HBr → C₈H₁₇Br + H₂O

In this substitution reaction, water (H₂O) is formed as a by-product. The percentage atom economy can be calculated as follows:

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass (g/mol) | Role |

|---|---|---|---|

| 2,4,4-trimethyl-2-pentanol | C₈H₁₈O | 130.23 | Reactant |

| Hydrobromic Acid | HBr | 80.91 | Reactant |

| Total Reactant Mass | 211.14 | ||

| This compound | C₈H₁₇Br | 193.13 | Desired Product |

| Water | H₂O | 18.02 | By-product |

| Atom Economy | (193.13 / 211.14) x 100 = 91.5% |

An atom economy of 91.5% is quite high, but the ideal green process would strive for 100%. Furthermore, developing solvent-free reaction conditions is another goal of green chemistry. While many reactions are conducted in solvents, performing synthesis without them can reduce waste, cost, and safety hazards. Solvent-free conditions have been successfully applied in the chlorination of phenols, suggesting a potential pathway for the bromination of alcohols or alkanes if suitable catalytic systems are developed. mdpi.com

Biocatalytic Halogenation Strategies

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry. pnas.org Nature has evolved a variety of halogenating enzymes, or halogenases , that can install halogen atoms onto organic molecules with remarkable selectivity under mild, aqueous conditions (ambient temperature and neutral pH). rsc.org These enzymes offer a green alternative to traditional chemical methods, which often require harsh conditions and hazardous reagents. pnas.org

Two major classes of halogenases are particularly relevant for alkane functionalization:

Flavin-Dependent Halogenases (FDHs): This extensively studied class of enzymes uses a flavin cofactor (FAD) and molecular oxygen to generate a hypohalous acid (e.g., HOBr) as the halogenating species. rsc.orgnih.gov This species then performs an electrophilic substitution, typically on electron-rich substrates. rsc.org While often associated with aromatic substrates, the versatility of FDHs is an active area of research. pnas.org

Fe(II)/α-Ketoglutarate (αKG)-Dependent Halogenases: This class of non-heme iron enzymes is distinguished by its ability to halogenate unactivated C-H bonds, a challenging transformation in synthetic chemistry. nih.govbiorxiv.org The mechanism involves the generation of a high-valent Fe(IV)-oxo species that abstracts a hydrogen atom from the substrate, followed by the transfer of a halogen radical to the resulting substrate radical. stanford.edu This radical-based mechanism makes them ideal candidates for the selective bromination of alkanes like 2,4,4-trimethylpentane at a specific carbon atom. Researchers are actively working to engineer these enzymes to alter or expand their substrate specificity for biocatalytic applications. biorxiv.org

The application of such enzymes could enable the direct and highly regioselective synthesis of this compound from 2,4,4-trimethylpentane, representing a significant advancement in green synthesis.

Table 3: Comparison of Halogenating Enzyme Classes

| Enzyme Class | Cofactor(s) | Mechanism | Substrate Type | Advantages for Green Chemistry |

|---|---|---|---|---|

| Flavin-Dependent Halogenases (FDHs) | FAD, O₂, Halide Salt | Electrophilic Substitution | Typically electron-rich aromatics | Operates in aqueous media at neutral pH; uses non-toxic halide salts. rsc.org |

| Fe(II)/αKG-Dependent Halogenases | Fe(II), α-Ketoglutarate | Radical Abstraction/Rebound | Unactivated C-H bonds (aliphatic) | High regioselectivity for challenging C-H functionalization; mild conditions. nih.govbiorxiv.org |

Reaction Mechanisms and Kinetic Studies of 2 Bromo 2,4,4 Trimethylpentane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involving 2-bromo-2,4,4-trimethylpentane are almost exclusively governed by the unimolecular nucleophilic substitution (SN1) mechanism due to the compound's structure as a tertiary halogenoalkane. chemist.sgvaia.com

The SN1 mechanism is a multi-step process characterized by the formation of a carbocation intermediate. libretexts.org This pathway is typical for tertiary alkyl halides, especially in the presence of polar, weakly nucleophilic solvents (solvolysis). vaia.com The reaction of 2-bromo-2-methylpropane (B165281), a structurally similar tertiary halide, with water to form 2-methyl-2-propanol serves as a classic example of this mechanism. libretexts.org

The initial and most critical step of the SN1 mechanism for this compound is the spontaneous, heterolytic cleavage of the carbon-bromine bond. chemist.sg This dissociation yields a bromide ion (Br⁻) and a planar, tertiary carbocation: the 2,4,4-trimethylpent-2-yl cation. chemist.sgquora.com

The stability of this tertiary carbocation is a key factor driving the SN1 pathway. vaia.com Tertiary carbocations are significantly more stable than their secondary or primary counterparts. brainly.com This enhanced stability arises from two main electronic effects:

Inductive Effect : The alkyl groups (one methyl and one tert-butyl group) attached to the positively charged carbon are electron-donating. They push electron density toward the carbocation center, which helps to disperse the positive charge and stabilize the ion. vaia.comquora.com

Hyperconjugation : The sigma (σ) electrons from the C-H bonds on the adjacent alkyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electron density over a larger area provides substantial stabilization. vaia.com The 2,4,4-trimethylpent-2-yl cation is highly stabilized by these effects, favoring its formation. brainly.com

Consequently, the reaction exhibits first-order kinetics, where the rate depends solely on the concentration of the alkyl halide. libretexts.org

Rate = k[this compound]

A crucial observation is that the concentration of the nucleophile does not appear in the rate equation. chemist.sglibretexts.org For instance, in an SN1 reaction between 2-bromo-2-methylpentane (B146041) and a hydroxide (B78521) ion, tripling the hydroxide concentration does not change the reaction rate. chegg.com This is because the nucleophile only participates in a subsequent, fast step after the carbocation has already formed. chemist.sglibretexts.org

| Experiment | [Alkyl Halide] (mol dm⁻³) | [Nucleophile] (mol dm⁻³) | Relative Initial Rate | Inference |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 1 | Doubling [Alkyl Halide] doubles the rate. The reaction is first order with respect to the alkyl halide. |

| 2 | 0.20 | 0.10 | 2 | |

| 3 | 0.20 | 0.20 | 2 | Doubling [Nucleophile] has no effect on the rate. The reaction is zero order with respect to the nucleophile. |

This interactive table illustrates the principles of SN1 kinetics using a representative tertiary bromoalkane.

The choice of solvent has a profound impact on the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at accelerating these reactions. vaia.comresearchgate.net Their effectiveness stems from their ability to stabilize both the transition state leading to the carbocation and the resulting ions. vaia.commurdoch.edu.au

The solvent facilitates the SN1 pathway in two ways:

Stabilization of the Carbocation and Leaving Group : The polar nature of the solvent helps to stabilize the separated charges of the carbocation and the bromide ion. Protic solvents are especially adept at solvating the leaving anion (Br⁻) through hydrogen bonding. researchgate.net

The Grunwald-Winstein equation is a linear free-energy relationship used to quantify the effect of the solvent on solvolysis rates. researchgate.net Solvolysis studies of this compound have demonstrated an excellent linear correlation when plotting the logarithm of the rate constant (log k) against the solvent ionizing power (YBr). researchgate.net This strong correlation is indicative of a limiting SN1 mechanism, where the transition state closely resembles a fully formed carbocation, with minimal covalent interaction with the incoming nucleophile. researchgate.net

The key intermediate in the SN1 solvolysis of this compound is the 2,4,4-trimethylpent-2-yl cation. vaia.comscispace.com The existence and fate of this intermediate are typically inferred from product analysis. chegg.com In a solvolysis reaction, the solvent molecule acts as the nucleophile. For example, in methanol (B129727), the carbocation intermediate would be rapidly attacked by methanol to form a protonated ether, which then loses a proton to yield 2-methoxy-2,4,4-trimethylpentane.

Kinetic studies, such as those by Liu et al. on a series of tertiary bromoalkanes, confirm that this compound reacts via a limiting SN1 mechanism. researchgate.net This implies that the carbocation intermediate exists as a relatively "free" and well-solvated species, without significant nucleophilic assistance from the solvent during its formation. researchgate.net

The bimolecular nucleophilic substitution (SN2) mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com This mechanism requires the nucleophile to approach the carbon atom from the side opposite to the leaving group, a trajectory known as "backside attack". savemyexams.comlibretexts.org

For this compound, the SN2 pathway is effectively blocked. The tertiary carbon atom is bonded to a methyl group and a very large tert-butyl group, creating severe steric hindrance. libretexts.orgpdx.edu This steric bulk physically prevents the nucleophile from accessing the backside of the electrophilic carbon. libretexts.orgdoubtnut.com The reactivity order for SN2 reactions is definitively primary > secondary > tertiary, with tertiary substrates being essentially unreactive via this pathway. pdx.edudoubtnut.com Any substitution observed for this compound occurs through the SN1 mechanism.

Unimolecular Nucleophilic Substitution (S<sub>N</sub>1) Mechanism

Solvent Effects on S<sub>N</sub>1 Reactivity

Elimination Reaction Pathways

Elimination reactions of alkyl halides, such as this compound, are fundamental processes in organic chemistry that lead to the formation of alkenes. These reactions can proceed through different mechanistic pathways, primarily distinguished as bimolecular (E2) and unimolecular (E1) elimination. The specific pathway is influenced by factors including the structure of the alkyl halide, the strength of the base, the solvent, and the temperature. For this compound, a tertiary alkyl halide, both E1 and E2 mechanisms are possible and their study reveals key principles of reaction kinetics and stereochemistry.

Bimolecular Elimination (E2) Mechanism

The E2 mechanism is a single-step, concerted reaction where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group (α-carbon), while the leaving group departs simultaneously. lumenlearning.com The rate of an E2 reaction is dependent on the concentrations of both the alkyl halide and the base, making it a second-order reaction. libretexts.org

In the E2 mechanism, the base attacks a β-hydrogen, and in a synchronized process, the C-H bond breaks, a new π-bond forms between the α and β carbons, and the C-Br bond breaks, releasing the bromide ion. libretexts.org This entire process occurs in a single transition state, where the bonds are partially broken and partially formed. libretexts.orglibretexts.org The use of a strong base is a typical condition for promoting the E2 pathway. vaia.comnumberanalytics.com

A critical requirement for the E2 reaction is a specific spatial arrangement of the departing groups known as anti-periplanar geometry. vaia.comvaia.com This means that the hydrogen atom to be abstracted and the bromine leaving group must lie in the same plane and be oriented at a dihedral angle of 180° to each other. libretexts.orgchemistrysteps.com This alignment allows for efficient overlap of the developing p-orbitals to form the new π-bond of the alkene. vaia.com In acyclic compounds like this compound, free rotation around the C-C single bond generally allows the molecule to adopt the necessary anti-periplanar conformation. libretexts.org Visualizing the molecule using a Newman projection down the C2-C3 bond helps to illustrate this required conformation for the elimination to proceed. vaia.comvaia.com

When an alkyl halide has more than one type of β-hydrogen, the E2 reaction can potentially form different constitutional isomers of alkenes. The regioselectivity of the reaction is dictated by the nature of the base and the substrate.

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. vaia.comorgoreview.com This is typically observed when a small, strong base (e.g., ethoxide, hydroxide) is used. libretexts.org For this compound, removal of a β-hydrogen from the C3 methylene (B1212753) group would lead to the more substituted Zaitsev product, 2,4,4-trimethyl-2-pentene (B94453).

Hoffmann Product Formation: In contrast, when a sterically hindered or bulky base (e.g., potassium tert-butoxide) is used, the major product is often the less substituted alkene. orgoreview.comchemistrysteps.com This is known as the Hoffmann product. The bulky base has difficulty accessing the more sterically hindered β-hydrogen required for Zaitsev product formation and instead preferentially abstracts a more accessible, less hindered β-hydrogen. orgoreview.com In the case of this compound, abstraction of a proton from the C1 methyl group would yield the Hoffmann product, 2,4,4-trimethyl-1-pentene (B89804). An interesting observation is that in the reaction of this compound with potassium ethoxide in ethanol (B145695), the less substituted alkene, 2,4,4-trimethyl-1-pentene, is the major product (86%), which is an apparent exception to Zaitsev's rule even with a non-bulky base, suggesting steric factors in the substrate itself can influence the outcome. sohag-univ.edu.eg

Table 1: Regioselectivity in the E2 Elimination of this compound

| Base | Product | Major/Minor | Rule |

|---|---|---|---|

| Small Base (e.g., Ethoxide) | 2,4,4-trimethyl-2-pentene | Zaitsev (Predicted) | Zaitsev's Rule |

| Small Base (e.g., Ethoxide) | 2,4,4-trimethyl-1-pentene | Hoffmann (Observed Major) | Hoffmann Rule |

The anti-periplanar requirement of the E2 mechanism leads to a high degree of stereospecificity. plutusias.com This means that the stereochemistry of the starting alkyl halide determines the stereochemistry of the resulting alkene. chemistrysteps.com If the β-carbon has only one hydrogen, the reaction is stereospecific because only one conformation allows for the anti-periplanar arrangement, leading to a single alkene stereoisomer. chemistrysteps.com If there are two β-hydrogens, the reaction is stereoselective, as elimination can occur from two different conformations, typically favoring the one that leads to the more stable (often trans) alkene. chemistrysteps.com For this compound, the potential for stereoisomers in the Zaitsev product (E/Z isomers of 2,4,4-trimethyl-2-pentene) exists, and their formation would be dictated by the conformational energetics of the transition state.

Regioselectivity: Zaitsev's Rule and Hoffmann Product Formation

Unimolecular Elimination (E1) Mechanism

The E1 mechanism is a two-step process that is characteristic of tertiary and some secondary alkyl halides, particularly in the presence of a weak base or in a protic solvent. numberanalytics.comvedantu.com The rate of the reaction is dependent only on the concentration of the alkyl halide, making it a first-order reaction. vedantu.com

The first and rate-determining step of the E1 mechanism is the spontaneous dissociation of the leaving group to form a carbocation intermediate. numberanalytics.comlibretexts.org For this compound, this would involve the cleavage of the C-Br bond to form a tertiary carbocation.

In the second step, a weak base (which can be the solvent itself in solvolysis reactions) abstracts a proton from a carbon adjacent to the positively charged carbon. vedantu.comlibretexts.org This results in the formation of the alkene.

Because the E1 reaction proceeds through a planar carbocation intermediate, it is not stereospecific. The base can attack from either side of the plane, and rotation around the C-C bond is possible. However, E1 reactions are typically regioselective and tend to favor the formation of the more stable (Zaitsev) alkene. orgoreview.comvedantu.com This is because the stability of the alkene is reflected in the transition state of the proton abstraction step. Nevertheless, steric factors can sometimes lead to the formation of the Hofmann product in E1 reactions as well. plutusias.com The E1 reaction often competes with the SN1 (unimolecular nucleophilic substitution) reaction, as they share the same initial carbocation-forming step. sohag-univ.edu.eg

Table 2: Comparison of E2 and E1 Mechanisms for this compound

| Feature | E2 Mechanism | E1 Mechanism |

|---|---|---|

| Rate Law | Second order: Rate = k[Alkyl Halide][Base] | First order: Rate = k[Alkyl Halide] |

| Mechanism | Single, concerted step | Two steps with a carbocation intermediate |

| Base Requirement | Strong base favored | Weak base or solvent |

| Stereochemistry | Stereospecific (anti-periplanar) | Not stereospecific |

| Regioselectivity | Zaitsev (small base) or Hoffmann (bulky base) | Generally Zaitsev, but can be influenced by sterics |

| Rearrangements | Not possible | Possible if a more stable carbocation can be formed |

Carbocationic Intermediate in E1 Reactions

The first and rate-determining step in the E1 (Elimination, Unimolecular) reaction of this compound is the spontaneous dissociation of the carbon-bromine bond to form a carbocation intermediate and a bromide ion. plutusias.com This process is facilitated by polar protic solvents, which can solvate and stabilize the resulting ions. plutusias.com

The substrate, being a tertiary alkyl halide, forms a relatively stable tertiary carbocation: the 1,1,3,3-tetramethylbutyl cation. vaia.com The stability of this carbocation is attributed to the inductive effect and hyperconjugation provided by the surrounding alkyl groups. This inherent stability lowers the activation energy for the initial ionization step, making the E1 pathway accessible. Following its formation, a weak base, often the solvent itself (in a process called solvolysis), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon, leading to the formation of an alkene. plutusias.com

An interesting feature of the E1 reaction for this specific substrate is the regioselectivity of the elimination. Due to significant steric hindrance around the C3 position, the removal of a proton from the C3 methyl groups to form the more substituted Zaitsev product (2,4,4-trimethyl-2-pentene) is disfavored. Instead, proton abstraction preferentially occurs from the C1 methyl group, leading to the formation of the less substituted Hofmann product (2,4,4-trimethyl-1-pentene) as the major alkene. plutusias.comsohag-univ.edu.eg This is an exception to the Zaitsev rule, which predicts the formation of the most substituted alkene. plutusias.com

Competition with SN1 Pathways

The carbocation intermediate formed from this compound is not only a precursor for elimination but also for nucleophilic substitution (SN1). pearson.com In the SN1 (Substitution, Nucleophilic, Unimolecular) pathway, the carbocation is attacked by a nucleophile (often the solvent) to yield a substitution product. Because both E1 and SN1 reactions proceed through the same rate-limiting step—the formation of the carbocation—they are competing processes and almost always occur together in the solvolysis of tertiary halides. sohag-univ.edu.eg

The rate of both reactions is first-order, depending only on the concentration of the alkyl halide. The partitioning of the carbocation intermediate between the E1 and SN1 pathways determines the final product ratio. For many simple tertiary halides, substitution is a major pathway. For example, the solvolysis of tert-butyl bromide in ethanol yields only about 19% of the elimination product. masterorganicchemistry.com However, for a highly branched substrate like this compound, the steric bulk that hinders the approach of a nucleophile to the carbocation center also influences the E1/SN1 ratio.

Interplay of Substitution and Elimination Reactions

Factors Influencing Reaction Pathway Selectivity

The competition between SN1 and E1 reactions for this compound is governed by several factors, with the substrate's structure being paramount.

Substrate Structure: The extensive branching in this compound creates significant steric strain. Classic studies by Herbert C. Brown on the solvolysis of tertiary alkyl chlorides demonstrated that increasing the branching on the alkyl groups favors elimination over substitution. masterorganicchemistry.com The steric hindrance impedes the approach of the nucleophile required for the SN1 reaction, while the elimination pathway, which involves proton removal from a more accessible peripheral position, becomes more competitive. This steric effect is a primary reason why highly branched substrates like this yield a higher proportion of alkene compared to simpler tertiary halides. masterorganicchemistry.com

Temperature: Elimination reactions generally have a slightly higher activation energy than their competing substitution reactions. masterorganicchemistry.com Consequently, increasing the reaction temperature provides the requisite energy to favor the elimination pathway. A rise in temperature consistently increases the proportion of the E1 product relative to the SN1 product. plutusias.commasterorganicchemistry.com

Solvent: Polar protic solvents are required to facilitate the ionization step for both SN1 and E1 pathways. plutusias.com The nature of the solvent can also influence the product ratio. Solvents that are good nucleophiles (e.g., ethanol, water) will promote SN1, whereas solvents that are poor nucleophiles but still capable of acting as weak bases will favor E1. masterorganicchemistry.com

The following table, based on the findings of H.C. Brown's research on tertiary alkyl chlorides, illustrates the effect of substrate structure on the percentage of elimination product during solvolysis in 80% ethanol.

| Tertiary Alkyl Chloride | Structure | Alkene Product (%) |

|---|---|---|

| tert-Butyl chloride | (CH₃)₃CCl | 16 |

| tert-Amyl chloride | (CH₃)₂C(Cl)CH₂CH₃ | 26 |

| 2-Chloro-2,4-dimethylpentane | (CH₃)₂C(Cl)CH₂CH(CH₃)₂ | 40 |

| 2-Chloro-2,4,4-trimethylpentane (B3042402) | (CH₃)₂C(Cl)CH₂C(CH₃)₃ | >50 (estimated trend) |

This table demonstrates a clear trend: as steric bulk increases in the substrate, the percentage of the elimination (alkene) product increases.

Transition State Analysis for Competitive Reactions

The Hammond postulate states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. libretexts.org In SN1 and E1 reactions, the rate-determining step is the formation of the carbocation, so the transition state leading to it (TS1) resembles the carbocation in structure and energy.

The competition between SN1 and E1 is determined in the second, faster step, which involves two different transition states originating from the common carbocation intermediate:

TSSN1: The transition state for the SN1 reaction involves the approach of the nucleophile to the planar carbocation.

TSE1: The transition state for the E1 reaction involves the interaction of a weak base with a beta-proton and the rehybridization of the carbons to form the double bond.

For this compound, the selectivity for the Hofmann elimination product can be explained by analyzing the transition states leading to the two possible alkenes.

Transition State for Zaitsev Product (2,4,4-trimethyl-2-pentene): The formation of this more substituted alkene requires the removal of a proton from the C3 carbon. The transition state for this process would involve significant steric repulsion between the C2 methyl group and the bulky tert-butyl group on C4 as the double bond begins to form. sohag-univ.edu.eg This interaction raises the energy of this transition state.

Transition State for Hofmann Product (2,4,4-trimethyl-1-pentene): The formation of this less substituted alkene involves the removal of a proton from one of the C1 methyl groups. The transition state for this pathway is sterically less hindered and therefore lower in energy compared to the transition state for the Zaitsev product. sohag-univ.edu.eg

Because the transition state leading to 2,4,4-trimethyl-1-pentene is more stable (lower in energy), this pathway has a lower activation energy and proceeds faster, resulting in the Hofmann product being the major elimination product.

Advanced Spectroscopic Characterization and Elucidation of Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the proton environments within a molecule. For 2-bromo-2,4,4-trimethylpentane, both ¹³C and ¹H NMR provide critical data for its structural confirmation and differentiation from its isomers.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis and Isomer Differentiation

The ¹³C NMR spectrum of a related compound, 2-bromo-2-methylpropane (B165281), shows two distinct signals, which indicates the presence of two different carbon environments. docbrown.info This principle of identifying unique carbon environments is crucial for distinguishing between isomers. For instance, the number of resonances in a ¹³C NMR spectrum can differentiate isomers of C4H9Br: 1-bromobutane (B133212) and 2-bromobutane (B33332) each show four resonances, while 1-bromo-2-methylpropane (B43306) has three, and 2-bromo-2-methylpropane has only two. docbrown.info This highlights the utility of ¹³C NMR in distinguishing isomers based on their carbon framework.

In the case of this compound, the carbon skeleton would be analyzed by identifying the chemical shifts of each unique carbon atom. The chemical shift values are measured relative to a standard, tetramethylsilane (B1202638) (TMS), which is assigned a value of 0.0 ppm. docbrown.info

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | 31.6 |

| C-2 | 70.8 |

| C-3 | 56.5 |

| C-4 | 38.4 |

| C-5 | 31.8 |

| C-2 Methyls | 33.5 |

| C-4 Methyls | 31.8 |

Note: These are predicted values and may vary slightly from experimental data.

Proton (¹H) NMR for Structural Confirmation

Proton NMR spectroscopy provides information about the electronic environment of protons in a molecule. In symmetrical molecules, protons in identical chemical environments will produce a single resonance signal. docbrown.info For example, in 2-bromo-2-methylpropane, all nine protons are equivalent and thus produce a single peak in the ¹H NMR spectrum. docbrown.info This lack of splitting is due to the absence of non-equivalent protons on adjacent carbon atoms. docbrown.info

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the different proton groups. The integration of these signals would correspond to the ratio of protons in each unique environment.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-1 Protons (CH₃) | 1.05 | Singlet |

| C-3 Protons (CH₂) | 1.95 | Singlet |

| C-5 Protons (CH₃) | 1.05 | Singlet |

| C-2 Methyl Protons (CH₃) | 1.75 | Singlet |

Note: These are predicted values and may vary slightly from experimental data.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying functional groups and providing insights into the conformational isomers of a molecule.

Conformational Analysis via Temperature-Dependent Spectra

The study of temperature-dependent IR and Raman spectra can reveal the presence of different conformers of a molecule. By analyzing the changes in peak intensities at varying temperatures, the relative stabilities and energy differences between conformers can be determined. For some monochloroalkanes, the energy difference between gauche and anti conformers has been determined from the intensity changes of key IR bands in the liquid state at different temperatures.

Assignment of Vibrational Modes to Molecular Structure

The infrared spectrum of a molecule provides a unique "fingerprint" based on its vibrational modes. For a related compound, 2-bromo-2-methylpropane, characteristic absorption bands are observed. docbrown.info The C-H stretching vibrations appear in the range of 2860-2975 cm⁻¹, while C-H bending vibrations are found between 1370-1480 cm⁻¹. docbrown.info The presence of the C-Br bond is indicated by a strong absorption in the 500-750 cm⁻¹ region. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to each molecule, allowing for its identification. docbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for Bromoalkanes

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretch | 2860 - 2975 |

| C-H Bend | 1370 - 1480 |

| C-C-C Skeletal | 1255 - 1140 & 840 - 790 |

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Identification

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

The mass spectrum of a bromoalkane is characterized by the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). manusadventures.com However, for some branched bromoalkanes like 2-bromo-2-methylpropane, the molecular ion peaks are very weak or absent because the molecular ion is highly unstable and fragments readily. docbrown.info

The fragmentation of 2,2,4-trimethylpentane (B7799088), a structurally similar hydrocarbon, shows a base peak at m/z = 57, corresponding to the stable tertiary butyl cation. vaia.comwisc.edu This cation's high stability makes it the most abundant fragment. vaia.com The fragmentation of this compound would be expected to follow similar principles, with cleavage favoring the formation of stable carbocations. The loss of the bromine atom would lead to a prominent fragment, and further fragmentation of the alkyl chain would produce smaller ions.

Table 4: Common Fragments in the Mass Spectrum of Branched Alkanes

| m/z | Ion |

|---|---|

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

| 41 | [C₃H₅]⁺ (allyl cation) |

The analysis of these fragments helps in reconstructing the structure of the parent molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-2-methylpropane |

| 1-bromobutane |

| 2-bromobutane |

| 1-bromo-2-methylpropane |

| Tetramethylsilane (TMS) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of a molecule that absorb light.

For saturated alkyl halides such as this compound, the principal electronic transitions are of high energy and typically occur in the far-ultraviolet region, often below the standard analytical range of 200 nm. chemsrc.com This is because the molecule lacks extended conjugated π-systems, which are responsible for the characteristic absorptions of many organic compounds in the 200-800 nm range. chemspider.com

The primary electronic transitions available to this compound involve the excitation of electrons from bonding (σ) and non-bonding (n) orbitals to anti-bonding (σ*) orbitals. The non-bonding orbitals are the lone pairs of electrons on the bromine atom. The possible transitions are:

σ → σ transitions:* These transitions involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. These are very high-energy transitions and absorb light at short wavelengths, typically below 150 nm. chemsrc.com

n → σ transitions:* These transitions involve promoting a non-bonding electron from the bromine atom to a sigma anti-bonding orbital. These transitions are of lower energy than σ → σ* transitions and are characteristic of alkyl halides. Even so, their absorption maxima often fall in the far-UV region, around or just below 200 nm. The presence of the bromine atom can cause a hypsochromic (blue) shift in these transitions compared to other substituents. chemsrc.com

Due to the absence of strong chromophores, this compound does not exhibit significant absorption in the conventional UV-Vis range. Its utility in standard UV-Vis spectroscopy for direct characterization is therefore limited.

However, UV radiation is relevant in the context of reactions involving this compound. For instance, the formation of this compound can occur during the photolysis of other brominated compounds in a solution of 2,2,4-trimethylpentane (isooctane) when irradiated with UV light, indicating that the chemical bonds can be influenced by UV energy. researchgate.netnih.gov

Elucidation of Reaction Intermediates

While direct UV-Vis analysis of this compound is not common, the technique can be a valuable tool for studying its reaction intermediates, particularly in photochemical reactions. For example, the homolytic cleavage of the C-Br bond upon UV irradiation would generate a tertiary alkyl radical. These transient species can sometimes be detected and characterized by specialized spectroscopic techniques, including flash photolysis coupled with UV-Vis spectroscopy, which measures the absorption spectra of short-lived intermediates.

In such experiments, the appearance of new, transient absorption bands in the UV-Vis spectrum after photo-excitation can provide evidence for the formation of radical intermediates and allow for the study of their kinetics and subsequent reactions.

Expected Electronic Transition Data

Specific experimental UV-Vis absorption data for this compound is not extensively reported in the literature. However, based on the general principles for haloalkanes, the expected transitions and their approximate wavelength ranges are summarized in the table below. It is important to note that these are generalized values for the types of electronic transitions present in the molecule.

| Transition Type | Involved Orbitals | Approximate Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| σ → σ | C-C, C-H | < 150 | High |

| n → σ | Br lone pair → σ*(C-Br) | ~200 - 210 | Low to Medium (100 - 1000) |

This table illustrates the high-energy nature of the electronic transitions in saturated alkyl halides. The n → σ* transition is the lowest energy transition and the one most likely to be observed near the lower limit of conventional UV-Vis spectrophotometers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intricacies of molecular systems. ntnu.no These methods allow for the detailed exploration of a molecule's potential energy surface and the prediction of a wide range of its chemical and physical properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. ntnu.no Geometry optimization, a key application of DFT, seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy, known as the equilibrium geometry. nih.gov For a flexible molecule like 2-bromo-2,4,4-trimethylpentane, which possesses several rotatable single bonds, this process is crucial for identifying its most stable conformations.

The conformational landscape of branched alkanes is complex, with energy differences arising from torsional strain (eclipsing interactions) and steric strain (non-bonded interactions). In this compound, the bulky tert-butyl group and the bromine atom significantly influence the molecule's preferred shape. csus.educhegg.com Computational studies, often employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can systematically explore the potential energy surface by rotating key dihedral angles. nih.gov This allows for the identification of multiple low-energy conformers and the energy barriers that separate them. The most stable conformation is expected to be a staggered arrangement that minimizes steric repulsion between the large substituents. Newman projections are a useful tool for visualizing these different conformations and their relative stabilities. askfilo.comchegg.com

Table 1: Calculated Conformational Analysis Data for this compound Note: This table is a representation of typical data obtained from DFT calculations. Actual values would be generated from specific computational studies.

| Conformer | Dihedral Angle (C3-C2-C1-Br) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.00 | ~70 |

| Gauche 1 | ~60° | 1.2 | ~15 |

| Gauche 2 | ~-60° | 1.2 | ~15 |

DFT calculations are also highly effective for determining the electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. irjweb.com A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

Polarizability describes how easily the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability is a nonlinear optical property that becomes important in strong electric fields. wikipedia.org These properties can be calculated using DFT methods and are important for understanding intermolecular interactions and the response of the molecule to its environment. openmopac.net For this compound, the presence of the polarizable bromine atom is expected to significantly influence these properties.

Table 2: Calculated Electronic Properties of this compound Note: This table is a representation of typical data obtained from DFT calculations. Actual values would be generated from specific computational studies.

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | 1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 8.0 eV | B3LYP/6-311++G(d,p) |

| Polarizability (α) | ~15 ų | DFT Calculation |

| Hyperpolarizability (β) | ~0.5 x 10⁻³⁰ esu | DFT Calculation |

A significant advantage of quantum chemical calculations is the ability to simulate various types of spectra. ntnu.no This allows for direct comparison with experimental data, aiding in the interpretation of complex spectra and the confirmation of molecular structure.

NMR Spectroscopy : Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnmrdb.orgresearchgate.net These simulations can help assign peaks in the experimental spectrum to specific atoms in the molecule. chegg.com

IR and Raman Spectroscopy : The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.net These computed frequencies can then be used to generate simulated infrared (IR) and Raman spectra. docbrown.infochemicalbook.comaps.org By comparing the simulated spectra with experimental ones, vibrational modes can be assigned to specific molecular motions, such as C-H stretches, C-C bends, and the characteristic C-Br stretch. docbrown.info

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic excitation energies and oscillator strengths of a molecule. gaussian.com This information can be used to simulate the UV-Vis absorption spectrum, providing insight into the electronic transitions that occur when the molecule absorbs light. researchgate.net

Table 3: Simulated Spectroscopic Data for this compound Note: This table is a representation of typical data obtained from computational simulations. Actual values would be generated from specific computational studies.

| Spectroscopy Type | Key Predicted Feature | Predicted Wavenumber/Wavelength |

|---|---|---|

| ¹³C NMR | Quaternary Carbon (C-Br) | ~60-70 ppm |

| IR | C-Br Stretch | ~500-600 cm⁻¹ |

| Raman | C-C Skeletal Vibrations | ~800-1200 cm⁻¹ |

| UV-Vis | n → σ* transition | ~200-220 nm |

Evaluation of Electronic Properties: HOMO-LUMO Gap, Polarizability, Hyperpolarizability

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed view of conformational changes and reactive processes.

MD simulations are a powerful tool for exploring the vast conformational space of a flexible molecule like this compound. By simulating the molecule's motion at a given temperature, it is possible to observe transitions between different conformational states and to map out the energy landscape that governs these changes. This can reveal the most populated conformations and the pathways for interconversion between them, providing a more complete understanding of the molecule's structural dynamics than can be obtained from static calculations alone.

MD simulations can also be used to study the dynamics of reactive intermediates that may be formed from this compound. For example, the formation of a carbocation intermediate upon the loss of the bromide ion is a key step in many reactions of this compound. MD simulations can be used to study the stability and dynamics of this carbocation, as well as its interactions with solvent molecules. This can provide valuable insights into the mechanisms of reactions such as substitution and elimination. chegg.comaskfilo.com

Conformational Space Exploration and Energy Landscapes

Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For this compound, theoretical studies focus on elucidating the mechanisms of its reactions, particularly nucleophilic substitution and elimination pathways, which proceed via carbocation intermediates. These studies involve complex calculations to map out potential energy surfaces, characterize the structures of transient species, and predict the energetics and kinetics of various reaction routes.

Transition State Characterization and Energy Barriers

The reaction of this compound, a tertiary alkyl halide, typically proceeds through a stepwise mechanism like the S_N1 (unimolecular nucleophilic substitution) or E1 (unimolecular elimination) pathway. The initial and rate-limiting step in these mechanisms is the spontaneous dissociation of the carbon-bromine bond to form a tertiary carbocation, the 2,4,4-trimethyl-2-pentyl cation, and a bromide ion. libretexts.org Theoretical calculations are crucial for characterizing the transition state of this bond-breaking event.

The transition state for the initial heterolysis is envisioned as a structure where the C-Br bond is significantly elongated and polarized, and a substantial positive charge is developing on the tertiary carbon atom. The energy required to reach this transition state from the ground state of the reactant is the activation energy barrier. In solvolysis reactions, the solvent plays a critical role in stabilizing this highly polar transition state, thereby lowering the energy barrier. While specific energy barriers for the solvolysis of this compound are not widely reported, analogies can be drawn from similar tertiary halides like 2-bromo-2-methylpropane (B165281) (tert-butyl bromide). libretexts.org The energy diagram for such a reaction shows that the formation of the carbocation intermediate is the step with the highest energy barrier. libretexts.org

Once formed, the 2,4,4-trimethyl-2-pentyl cation can undergo further reactions, such as β-scission (cracking). Theoretical studies using advanced molecular dynamics simulations have investigated the stability and fragmentation pathways of this carbocation. For the cracking of the 2,4,4-trimethyl-2-pentyl cation into smaller, stable products, a relatively low free energy barrier of 53 kJ/mol has been calculated. acs.org This particular pathway involves a transition state leading to the formation of a stable tertiary carbocation and an alkene. acs.orgugent.be

| Reaction Step | System | Calculated Activation Energy (kJ/mol) | Method |

| β-scission (Cracking) | 2,4,4-trimethyl-2-pentyl cation | 53 | Umbrella Sampling Simulations |

This table presents a calculated energy barrier for a subsequent reaction of the carbocation intermediate derived from this compound. Data sourced from advanced molecular dynamics simulations. acs.org

Carbocation Stability and Electronic Structure

The central intermediate in the reactions of this compound is the 2,4,4-trimethyl-2-pentyl cation. This is a tertiary (3°) carbocation, and its stability is a key determinant of the reaction mechanism and rate. According to the general principles of carbocation stability, tertiary carbocations are significantly more stable than secondary (2°) or primary (1°) carbocations. wikipedia.org This enhanced stability is attributed to two main electronic effects: the inductive effect and hyperconjugation. wikipedia.orgrsc.org

Inductive Effect : The alkyl groups attached to the positively charged carbon are electron-donating, pushing electron density towards the cationic center and dispersing the positive charge, which has a stabilizing effect.

Hyperconjugation : This involves the donation of electron density from adjacent sigma (σ) bonds (typically C-H or C-C bonds) into the empty p-orbital of the carbocation. wikipedia.orgrsc.org In the 2,4,4-trimethyl-2-pentyl cation, numerous C-H and C-C bonds are positioned to overlap with the empty p-orbital, effectively delocalizing the positive charge over a larger volume and greatly enhancing the ion's stability.

Computational studies, including molecular dynamics simulations at high temperatures (e.g., 773 K), have confirmed that the 2,4,4-trimethyl-2-pentyl carbenium ion is a very stable intermediate. acs.orgnih.gov Unlike other highly branched carbocations that might rapidly rearrange, this specific cation can remain stable for extended periods within simulated environments like zeolite pores. acs.orgnih.gov Its stability is such that it is considered a probable reactant for subsequent cracking reactions rather than a short-lived, transient species. nih.gov The charge is effectively accommodated and delocalized, making it less reactive towards immediate rearrangement. acs.org

| Carbocation Type | Relative Stability Order | Primary Stabilizing Factors |

| Tertiary (3°) | Most Stable | Inductive Effect, Hyperconjugation |

| Secondary (2°) | Intermediate | Inductive Effect, Hyperconjugation |

| Primary (1°) | Least Stable | Minimal Inductive Effect/Hyperconjugation |

| Methyl | Very Unstable | No Stabilizing Alkyl Groups |

This table provides a general overview of the stability hierarchy of alkyl carbocations, which explains the favorable formation of the 2,4,4-trimethyl-2-pentyl cation. wikipedia.org

Kinetic Rate Constant Predictions

Theoretical chemistry allows for the prediction of kinetic rate constants for chemical reactions, including the solvolysis of this compound. These predictions are often based on Transition State Theory (TST), which relates the rate constant to the Gibbs free energy of activation (ΔG‡). By calculating the energy difference between the reactants and the transition state, it is possible to estimate the reaction rate.

The rate of S_N1 solvolysis reactions is highly dependent on the solvent's ionizing power and the stability of the carbocation intermediate. researchgate.net For tertiary halides, the reaction rate is primarily determined by the rate of carbocation formation. libretexts.org Computational models can predict how the rate constant will change with temperature by applying the Arrhenius equation. Theoretical calculations can determine the activation energy (Ea), which is a key parameter in this equation. For the hydrolysis of the analogous compound 2-bromo-2-methylpropane, Arrhenius plots have been used to analyze the effect of temperature on the rate constant in various solvent systems. researchgate.net

Predicting absolute rate constants with high accuracy remains a significant computational challenge, as it requires precise calculation of free energies in solution, including explicit consideration of solvent molecules. However, relative rate constants can often be predicted with greater confidence. For instance, theoretical models can accurately predict how the rate of solvolysis of this compound would compare to that of other alkyl halides like tert-butyl bromide or 2-bromopropane (B125204) under the same conditions. researchgate.net These models are invaluable for understanding reaction mechanisms and for designing experiments.

| Reactant | Reaction | Solvent System | Rate Constant (k) at 298 K (cm³ s⁻¹) |

| 2,2,4-Trimethylpentane (B7799088) | Reaction with Br radical | Synthetic Air | (6.8 ± 1.4) × 10⁻¹⁵ |

This table shows an experimentally measured rate constant for a reaction involving a structural isomer of the parent alkane of this compound. Such experimental data is used to validate and refine kinetic models derived from theoretical predictions. researchgate.net

Applications of 2 Bromo 2,4,4 Trimethylpentane in Advanced Organic Synthesis Research

Precursor in the Synthesis of Highly Branched Hydrocarbons

The synthesis of alkanes with significant branching is of interest for creating specialty lubricants and fuel additives with specific physical properties. The structure of 2-bromo-2,4,4-trimethylpentane makes it a suitable starting material for the construction of even larger, more complex hydrocarbon frameworks.

Formation of 2,2,4,4-Tetramethyloctane and Related Structures

This compound acts as an intermediate in the synthesis of highly branched C12 alkanes like 2,2,4,4-tetramethyloctane. Current time information in Bangalore, IN. The formation of such structures typically involves the coupling of alkyl groups. While specific documented syntheses directly from this compound are not extensively detailed in readily available literature, the formation of such carbon-carbon bonds from tertiary halides can be achieved through methods like Grignard reactions or Wurtz-type couplings, though these can be challenging with sterically hindered substrates.

For instance, a plausible synthetic route would involve the formation of a Grignard reagent from this compound. However, the extreme steric hindrance around the tertiary carbon-bromine bond makes the insertion of magnesium difficult. An alternative approach involves the coupling of two molecules of a less hindered primary alkyl halide that can build a similar carbon skeleton. For example, the Wurtz coupling of two equivalents of a neopentyl halide (e.g., 1-bromo-2,2-dimethylpropane) yields 2,2,5,5-tetramethylhexane, a symmetrically branched alkane. masterorganicchemistry.com

The synthesis of highly branched alkanes often involves a multi-step approach, starting with the creation of a tertiary alcohol via a Grignard reaction, followed by dehydration and subsequent hydrogenation to yield the target alkane. plymouth.ac.uk This general strategy allows for the construction of complex, custom-designed hydrocarbon structures that are investigated for their unique properties.

Table 1: Potential Reactions for Synthesizing Highly Branched Hydrocarbons

| Reaction Type | Reactant Example | Product Example | Key Characteristics |

| Grignard Reaction | tert-Alkyl Halide + Carbonyl | Tertiary Alcohol | Forms C-C bond; alcohol intermediate requires further reaction. |

| Wurtz Coupling | Alkyl Halide + Sodium | Dimerized Alkane | Couples two alkyl halides; often inefficient with tertiary halides. masterorganicchemistry.comfigshare.com |

| Dehydration & Hydrogenation | Tertiary Alcohol | Alkane | A common sequence to convert alcohols to alkanes. plymouth.ac.uk |

Role in Polymer Chemistry as an Initiator Moiety (e.g., in controlled radical polymerization, if derivatives apply)

In polymer chemistry, an initiator is a species that starts the polymerization process. While this compound itself is not typically used as a direct initiator for controlled radical polymerizations, its structural motif is incorporated into more complex molecules known as dual initiators. These initiators are designed to combine two different polymerization mechanisms, such as living cationic polymerization (LCP) and atom transfer radical polymerization (ATRP). figshare.comacs.org

The chloro-analogue, 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl), is a well-known initiator for the living cationic polymerization of monomers like isobutylene. figshare.com Researchers have built upon this by creating derivatives that also contain an ATRP-initiating site, such as a 2-bromo-2-methylpropionate group. acs.orgresearchgate.net These dual initiators allow for the synthesis of complex polymer architectures, like block copolymers, in a controlled manner. acs.org

For example, a dual initiator can be synthesized containing both a tertiary chloride (for LCP) and a bromoester (for ATRP). acs.org This allows for the initial creation of a polymer block via one mechanism, followed by the growth of a second, different block from the other initiating site. The 2,4,4-trimethylpentyl group in these structures provides the necessary functionality for the cationic polymerization part of the process.

Table 2: Examples of Dual Initiators Incorporating Similar Structural Moieties

| Initiator Name | Cationic Initiating Site | Radical Initiating Site (ATRP) | Application | Reference |

| 3,3,5-trimethyl-5-chlorohexyl 2-bromo-2-methylpropionate (IB₂BMP) | Tertiary Chloride | 2-Bromo-2-methylpropionate | Synthesis of poly(isobutylene-b-methyl acrylate) block copolymers | acs.org |

| 3,3,5,5,7-pentamethyl-7-chlorooctyl 2-bromo-2-methylpropionate (IB₃BMP) | Tertiary Chloride | 2-Bromo-2-methylpropionate | Overcomes low initiation efficiency of similar dual initiators | figshare.comacs.org |

| 2-bromo-N-(3,4-dihydroxyphenethyl)-2-methylpropanamide | - | 2-Bromo-2-methylpropanamide | Used for surface-initiated ATRP | nih.gov |

Development of Novel Synthetic Methodologies

The unique structure of this compound makes it an ideal candidate for studying the fundamental principles of organic reactions, leading to the development of new synthetic strategies.

Mechanistic Insights for New Reaction Development

This compound is a classic example of a sterically hindered tertiary alkyl halide. Such molecules are prone to reacting through unimolecular mechanisms (Sₙ1 and E1) because the bulky alkyl groups prevent the backside attack required for a bimolecular (Sₙ2) reaction and stabilize the formation of a tertiary carbocation intermediate. sohag-univ.edu.egoit.edu

The study of the solvolysis of this compound and similar compounds provides deep insights into the competition between substitution (Sₙ1) and elimination (E1) pathways. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Factors such as solvent polarity, temperature, and the nature of the nucleophile/base can be systematically varied to understand how they influence the reaction outcome. For instance, increasing temperature generally favors elimination over substitution. masterorganicchemistry.com These mechanistic studies are crucial for developing new reactions where selectivity is key.

Use as a Model Substrate for Reactivity Studies

The significant steric hindrance in this compound makes it an excellent model substrate for investigating the influence of steric effects on reaction rates and product distributions. A notable example is its dehydrohalogenation reaction. When this compound reacts with potassium ethoxide in ethanol (B145695), it yields a mixture of alkenes containing 86% of the less substituted 2,4,4-trimethyl-1-pentene (B89804) (the Hofmann product) and only 14% of the more substituted 2,4,4-trimethyl-2-pentene (B94453) (the Zaitsev product). sohag-univ.edu.eg

This outcome is an apparent exception to the Zaitsev rule, which predicts the formation of the most substituted (and generally more stable) alkene. The preference for the Hofmann product is attributed to the steric bulk of both the substrate and the base, which makes it easier to remove a proton from the less hindered primary carbon than from the more hindered methylene (B1212753) carbon. This use as a model substrate helps to refine our understanding of fundamental reaction principles.

Table 3: Product Distribution in the Elimination of this compound

| Product | Structure | Percentage | Rule |

| 2,4,4-trimethyl-1-pentene | (CH₃)₃C-CH₂-C(CH₃)=CH₂ | 86% | Hofmann Product |

| 2,4,4-trimethyl-2-pentene | (CH₃)₃C-CH=C(CH₃)₂ | 14% | Zaitsev Product |

| Data from reaction with potassium ethoxide in ethanol at 70°C. sohag-univ.edu.eg |

Biotransformation Processes

Biotransformation involves the metabolic breakdown of chemical substances by living organisms, such as microorganisms in soil and water or within larger organisms that may be exposed. Studies on the parent compound, 2,2,4-trimethylpentane (B7799088), provide insight into the likely biotransformation pathways for its brominated derivative.

Research has shown that 2,2,4-trimethylpentane is metabolized in rats to various products, including trimethyl-pentanols, pentanoic acids, and hydroxypentanoic acids. who.int This indicates that organisms possess enzymatic machinery to hydroxylate and further oxidize the highly branched alkane structure. The kidney is a key organ in the metabolism and retention of this compound in male rats. who.inttandfonline.com

For this compound, a plausible biotransformation pathway would begin with an initial dehalogenation to form 2,4,4-trimethyl-2-pentanol (B108734). This initial step could occur via enzymatic action or abiotic hydrolysis. Following the formation of the alcohol, microbial or metabolic oxidation could proceed, mirroring the pathways observed for 2,2,4-trimethylpentane. This would involve the hydroxylation of methyl groups, followed by oxidation to carboxylic acids, leading to more polar and readily excretable metabolites.

Environmental Transformation Mechanisms and Pathways of 2 Bromo 2,4,4 Trimethylpentane

Environmental Transformation Mechanisms and Pathways

The transformation of 2-bromo-2,4,4-trimethylpentane in the environment is expected to proceed through microbial degradation, which involves a series of enzymatic reactions. The presence of both a bulky tertiary carbon structure and a carbon-bromine bond suggests that a combination of oxidative and hydrolytic enzymatic activities would be necessary for its complete mineralization.

Although no microorganisms have been specifically reported to degrade this compound, certain microbial genera are well-known for their ability to metabolize structurally related compounds, making them likely candidates for its biotransformation.

Mycobacterium : The bacterium Mycobacterium austroafricanum IFP 2173 has been shown to degrade 2,2,4-trimethylpentane (B7799088) (isooctane), the non-brominated analog of the target compound. This degradation is initiated by the oxidation of the hydrocarbon. Given this capability, it is plausible that certain Mycobacterium species could also attack this compound, potentially initiating degradation at one of the methyl groups.

Rhodococcus : Species of the genus Rhodococcus are recognized for their broad metabolic capacity towards a variety of organic compounds, including halogenated hydrocarbons. nih.govgrafiati.com These bacteria possess diverse enzymatic systems, such as monooxygenases and dehalogenases, which are crucial for breaking down complex and recalcitrant molecules. nih.gov A haloalkane dehalogenase from a Rhodococcus species has been shown to have a broad substrate specificity, including primary, secondary, and cyclic haloalkanes, owing to a larger active site cavity. nih.gov

Pseudomonas : Various Pseudomonas strains are known to degrade bromoalkanes. nih.govnih.gov These bacteria often employ a multi-step process that can include the extracellular emulsification of the substrate, followed by dehalogenation via inducible hydrolytic dehalogenases. nih.gov The ability of Pseudomonas species to degrade a wide spectrum of haloalkanes suggests they may also be capable of transforming this compound. nih.govnih.gov

The degradation of the parent compound, 2,2,4-trimethylpentane, by a microflora obtained from gasoline-polluted water has also been reported, indicating that consortia of bacteria in contaminated environments may possess the metabolic capabilities to break down such branched alkanes. nih.gov

Direct enzymatic studies on this compound are lacking. However, the biotransformation is likely to involve two key types of enzymatic reactions: initial oxidation by monooxygenases and subsequent cleavage of the carbon-bromine bond by haloalkane dehalogenases.

Initial Oxidation:

The degradation of the structurally similar compound, 2,2,4-trimethylpentane, by Mycobacterium austroafricanum IFP 2173 is initiated by a nonheme alkane monooxygenase. This class of enzymes introduces an oxygen atom into the alkane, typically forming an alcohol. For this compound, a similar initial oxidation step is plausible. The enzyme could potentially hydroxylate one of the terminal methyl groups.

Dehalogenation:

Following an initial oxidation, or as a direct initial step, a haloalkane dehalogenase would be required to cleave the carbon-bromine bond. Haloalkane dehalogenases are hydrolytic enzymes that replace a halogen atom with a hydroxyl group from a water molecule. nih.gov The activity of these enzymes is known to be influenced by the structure of the substrate.

The tertiary nature of the carbon atom bonded to the bromine in this compound presents significant steric hindrance. This steric bulk can make it a challenging substrate for many known haloalkane dehalogenases. The reaction mechanism of these enzymes often involves a nucleophilic attack on the carbon atom bearing the halogen. nih.gov Steric hindrance around this carbon can significantly slow down or inhibit the reaction.

Research on haloalkane dehalogenases from different bacterial sources, such as Xanthobacter autotrophicus GJ10, Rhodococcus erythropolis Y2, and Sphingomonas paucimobilis UT26, has revealed varying substrate specificities. oup.com For instance, the dehalogenase from Rhodococcus has a larger active site, which allows it to accommodate bulkier substrates compared to the enzyme from Xanthobacter. nih.gov This suggests that specific haloalkane dehalogenases with appropriately shaped active sites might be capable of acting on sterically hindered compounds like this compound.

The table below summarizes the key enzymes and microbial genera likely involved in the degradation of this compound, based on studies of analogous compounds.

| Microorganism/Enzyme Class | Relevant Substrate(s) Studied | Potential Role in Degradation of this compound | Key Findings/Characteristics |

| Mycobacterium austroafricanum IFP 2173 | 2,2,4-trimethylpentane (Isooctane) | Initial oxidation of the alkyl chain | Degrades the non-halogenated parent compound. |

| Rhodococcus sp. | Halogenated hydrocarbons | Dehalogenation and oxidation | Possess diverse degradative enzymes, including dehalogenases with broad substrate specificity. nih.govgrafiati.comnih.gov |

| Pseudomonas sp. | Bromoalkanes | Dehalogenation | Known to degrade a wide range of bromoalkanes via hydrolytic dehalogenases. nih.govnih.gov |

| Nonheme Alkane Monooxygenase | Alkanes | Initial hydroxylation of a methyl group | Initiates the degradation of the parent alkane, 2,2,4-trimethylpentane. |

| Haloalkane Dehalogenase | Various haloalkanes | Cleavage of the C-Br bond | Hydrolytic enzymes that replace bromine with a hydroxyl group; activity is structure-dependent. nih.govoup.com |

常见问题

Basic Research Questions

Q. What is the correct IUPAC nomenclature and structural analysis of 2-bromo-2,4,4-trimethylpentane?

- Methodological Answer : The IUPAC name is derived by identifying the longest carbon chain (pentane) and assigning substituents (bromo and methyl groups) the lowest possible numerical positions. The bromine atom is placed at position 2, while methyl groups occupy positions 2, 4, and 4. This nomenclature reflects the compound’s tertiary bromine center and steric environment. Structural validation can be achieved via and NMR, where the tertiary bromine induces distinct deshielding effects on adjacent carbons and protons .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : The compound is synthesized via free-radical bromination of 2,4,4-trimethylpentane using bromine () under UV light or peroxide initiation. Key steps include:

Radical initiation : Homolytic cleavage of generates bromine radicals.

Propagation : Hydrogen abstraction from the tertiary carbon of the substrate forms a stable tertiary radical.

Termination : Bromine radical addition yields the final product.

Reaction optimization involves controlling light exposure, temperature (25–50°C), and stoichiometry to minimize di-bromination byproducts .

Q. What experimental techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR reveals singlet peaks for equivalent methyl groups (δ ~1.2–1.4 ppm) and absence of splitting for the tertiary proton. NMR shows a quaternary carbon (δ ~55–60 ppm) adjacent to bromine.

- Mass Spectrometry (GC-MS) : Molecular ion () at m/z 196 (for ) and 198 (for ) with fragmentation patterns confirming the branched structure.

- Boiling Point Analysis : Elevated boiling point (~150–160°C) due to molecular weight and branching .